molecular formula C19H24N4O4S B2676178 N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-methionine CAS No. 1013753-74-6

N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-methionine

Cat. No.: B2676178
CAS No.: 1013753-74-6
M. Wt: 404.49
InChI Key: TUKYOPWJVWAFPH-INIZCTEOSA-N
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Description

N-{[4-(1H-Indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-Methionine is a synthetic hybrid molecule combining three key structural motifs:

  • Indole-3-carbonyl group: A heterocyclic aromatic system common in bioactive compounds (e.g., serotonin, dopamine receptor ligands).
  • Piperazine scaffold: A six-membered ring with two nitrogen atoms, frequently utilized for its conformational flexibility and ability to modulate pharmacokinetic properties.
  • L-Methionine residue: A sulfur-containing amino acid that may enhance solubility, metabolic stability, or enable specific receptor interactions via its thioether group.

Properties

IUPAC Name

(2S)-2-[[4-(1H-indole-3-carbonyl)piperazine-1-carbonyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-28-11-6-16(18(25)26)21-19(27)23-9-7-22(8-10-23)17(24)14-12-20-15-5-3-2-4-13(14)15/h2-5,12,16,20H,6-11H2,1H3,(H,21,27)(H,25,26)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKYOPWJVWAFPH-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)N1CCN(CC1)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)N1CCN(CC1)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-methionine typically involves multiple steps. One common approach is to start with the protection of the amino group of L-methionine, followed by the formation of the indole-piperazine intermediate. This intermediate is then coupled with the protected L-methionine under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like DMF (dimethylformamide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-methionine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives.

Scientific Research Applications

N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-methionine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-methionine involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and specificity, while the L-methionine residue can influence its bioavailability and metabolic stability.

Comparison with Similar Compounds

Structural Analogs

[3H]NGD 94-1 (Dopamine D4 Receptor Ligand)
  • Structure : Contains a piperazine core linked to a substituted indole derivative (exact structure undisclosed).
  • Key Features :
    • Selective for dopamine D4 receptors over D2/D3 subtypes.
    • Demonstrated low receptor density in rat and human brain regions (e.g., hippocampus, entorhinal cortex) compared to D2/D3 receptors .
  • Both compounds share a non-striatal distribution in the brain, suggesting preferential interaction with cortical and limbic systems rather than motor pathways .
N-(1H-Indol-3-ylmethylidene)-4-methyl-piperazin-1-amine
  • Structure : Features an indole-3-methylidene group attached to a methyl-piperazine ring .
  • Key Features: Crystallographic data confirm a planar indole ring and a chair conformation for the piperazine moiety. No pharmacological data reported, but structural rigidity due to the methylidene linker may reduce conformational flexibility compared to the target compound.
  • Comparison: The target compound’s indole-3-carbonyl group (vs. The L-methionine extension distinguishes it from simpler analogs, possibly enabling peptide-like interactions or improved blood-brain barrier penetration .

Pharmacological and Functional Comparisons

Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure Target Receptor Binding Affinity (Ki) Brain Distribution Unique Features
N-{[4-(1H-Indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-Methionine Indole-3-carbonyl + L-Methionine Hypothetical: D4/CNS receptors Not reported (inferred moderate) Predicted: Cortical, hippocampal regions Sulfur-containing side chain for solubility/metabolism
[3H]NGD 94-1 Indole-piperazine derivative Dopamine D4 High (D4 selective) Entorhinal cortex, hippocampus Low receptor density (1/7 of D2)
N-(1H-Indol-3-ylmethylidene)-4-methyl-piperazin-1-amine Indole-methylidene + methyl-piperazine Unknown Not reported N/A Structural rigidity from methylidene

Research Findings and Implications

  • Target Compound :
    • The L-methionine group may confer resistance to oxidative degradation, a common issue with indole derivatives.
    • The dual carbonyl linkages could stabilize interactions with polar residues in receptor binding pockets (e.g., aspartate or serine in dopamine receptors).
  • Structural analogs lacking amino acid extensions (e.g., N-(1H-Indol-3-ylmethylidene)-4-methyl-piperazin-1-amine) may serve as lead compounds for further derivatization to enhance target engagement .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-methionine?

  • Methodology : Focus on modular synthesis strategies. The indole-piperazine core can be synthesized via coupling reactions (e.g., amide bond formation) between indole-3-carboxylic acid and piperazine derivatives. Protect the methionine thioether group during synthesis to avoid oxidation. Use coupling agents like HATU or EDCI/HOBt for efficient amide bond formation .
  • Characterization : Confirm intermediate structures using 1H^1H-NMR and LC-MS. Final purity (>95%) should be validated via reverse-phase HPLC with UV detection at 254 nm .

Q. How can researchers characterize the stereochemical integrity of the L-methionine moiety in this compound?

  • Methodology : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (80:20). Compare retention times with enantiomeric standards. Circular dichroism (CD) spectroscopy can further confirm stereochemistry .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodology : Screen for enzyme inhibition (e.g., kinases or proteases) using fluorescence-based assays. For receptor-binding studies, use radioligand displacement assays (e.g., 3H^3H-labeled ligands for serotonin or dopamine receptors). IC50_{50} values should be calculated using nonlinear regression analysis .

Advanced Research Questions

Q. How can structural modifications to the piperazine ring influence target selectivity?

  • Methodology : Replace the piperazine moiety with substituted analogs (e.g., 2,3-dichlorophenyl or trifluoromethylphenyl derivatives) and compare binding affinities using SPR (surface plasmon resonance). Molecular docking (AutoDock Vina) can predict interactions with receptors like dopamine D3 or serotonin 5-HT1A_{1A} .
  • Data Interpretation : Correlate substituent electronic effects (Hammett constants) with activity changes. For example, electron-withdrawing groups on the piperazine may enhance receptor binding through hydrophobic interactions .

Q. How to resolve contradictions in bioactivity data across different studies?

  • Case Example : If conflicting IC50_{50} values are reported for serotonin receptor inhibition, verify assay conditions (e.g., buffer pH, cell lines). Use standardized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines) and validate with orthogonal assays (e.g., functional cAMP assays) .

Q. What computational approaches are suitable for analyzing conformational flexibility of the indole-piperazine scaffold?

  • Methodology : Perform molecular dynamics simulations (AMBER or GROMACS) to study torsional angles in the piperazine-indole linkage. Compare with X-ray crystallography data (e.g., bond angles like C44–C45–C46 ≈ 121.03° from similar structures) to validate stable conformers .

Q. How to optimize metabolic stability without compromising activity?

  • Methodology : Introduce deuterium at labile positions (e.g., methionine methyl groups) to slow oxidative metabolism. Test stability in liver microsomes (human/rat) and correlate with LC-MS/MS metabolite profiling. Retain critical pharmacophores (e.g., indole carbonyl) during modifications .

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